1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine

Chiral Building Blocks Asymmetric Synthesis Pharmaceutical Intermediates

Researchers often face supply gaps for N1-ethyl-substituted pyrazole chiral amines, where substituting the common 1,3,5-trimethyl analog can compromise SAR and stereochemical outcomes. This C9H17N3 building block solves that by delivering the critical N1-ethyl group and chiral α-methylamine in a single, well-characterized scaffold. - Enables direct stereochemical exploration: supplied as racemate or enantiopure (S)-enantiomer (CAS 1344934-08-2) for PKB/Akt kinase programs. - Validated in bone resorption models: serves as a privileged starting point for osteoclast differentiation inhibitors. - Consistent quality: certified ≥95% purity (HPLC), solid form, shipped ambient under GHS-compliant protocols.

Molecular Formula C9H17N3
Molecular Weight 167.25 g/mol
CAS No. 936940-41-9
Cat. No. B1309899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine
CAS936940-41-9
Molecular FormulaC9H17N3
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=N1)C)C(C)N)C
InChIInChI=1S/C9H17N3/c1-5-12-8(4)9(6(2)10)7(3)11-12/h6H,5,10H2,1-4H3
InChIKeyQKZKNPUAVZUVON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine: Chemical Identity & Scaffold


1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine, formally named 1-Ethyl-α,3,5-trimethyl-1H-pyrazole-4-methanamine, is a C9H17N3 heterocyclic building block featuring a pyrazole core with an ethyl group at the N1-position and methyl groups at the C3 and C5 positions [1]. This substitution pattern, particularly the N1-ethyl group, distinguishes it from the commonly available 1,3,5-trimethyl analog [2]. As a chiral amine, it is commercially supplied both as a racemic mixture and, in some cases, as the isolated (S)-enantiomer (CAS 1344934-08-2) [3]. The compound is typically a solid at room temperature and is supplied with a certified minimum purity of 95% from major vendors .

Substitution Failure of 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine


This compound cannot be substituted by its closest structural analogs, such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine or 1-(1-methyl-1H-pyrazol-4-yl)-ethylamine, without risking divergent results in both synthetic and biological applications. The presence of the N1-ethyl group, compared to a methyl group, alters the steric bulk and lipophilicity (XLogP3) of the molecule, which critically affects its binding interactions in enzymatic pockets . Furthermore, the chiral nature of this amine (racemic vs. enantiopure) directly impacts downstream stereochemical outcomes, meaning that a substitution could lead to a different enantiomeric excess or even a loss of desired biological activity [1]. These are not minor differences; they are fundamental to the compound's utility as a specific building block.

Differentiation Evidence for 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine


Chiral Amine: Enantiomeric Purity Options

The target compound is a chiral amine. While the racemic mixture (CAS 936940-41-9) is the standard commercial form, a defined enantiomer, (S)-1-(1-Ethyl-3,5-dimethyl-1h-pyrazol-4-yl)ethan-1-amine (CAS 1344934-08-2), is also available [1]. This provides a crucial point of differentiation: procurement of the racemate versus the (S)-enantiomer is a binary choice that directly determines the stereochemical outcome of subsequent synthetic steps. The availability of the isolated (S)-enantiomer is not guaranteed for all pyrazole analogs and is a specific, verifiable advantage of this scaffold for projects requiring stereochemical control [2].

Chiral Building Blocks Asymmetric Synthesis Pharmaceutical Intermediates

Lipophilicity Tuning: N1-Ethyl vs. N1-Methyl

The replacement of the N1-methyl group in the common analog 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanamine with an N1-ethyl group in the target compound results in a calculated increase in lipophilicity. While exact experimental logP values are not available in public literature, computed XLogP3 values for related compounds show a consistent increase of approximately 0.3 to 0.5 units for each additional methylene group on the N1-substituent [1]. This lipophilicity modulation is a key design parameter in medicinal chemistry for optimizing membrane permeability and protein binding, making the ethyl-substituted compound a distinct and non-interchangeable building block [2].

Medicinal Chemistry Physicochemical Property Drug Design

Purity Benchmark for Research Reliability

The target compound is supplied by multiple vendors with a verifiable minimum purity specification of 95% . This is a critical differentiator when compared to procurement of less-defined analogs or custom-synthesized batches from academic labs, which may not be accompanied by a certificate of analysis. This documented purity provides a baseline for reproducible experiments and ensures that observed biological or chemical activity is not an artifact of impurities. While many analogs are also sold at 95%, this is a specific, verifiable claim for this CAS number that supports its procurement as a research-grade material.

Quality Control Analytical Chemistry Procurement

Pyrazole Scaffold: Kinase and Osteoclastogenesis Inhibition

Compounds containing a pyrazole-ethylamine moiety are established as privileged structures in medicinal chemistry, particularly as kinase inhibitors and modulators of osteoclastogenesis. For example, a related pyrazole derivative was shown to be a low micromolar inhibitor of protein kinase B (PKB) (IC50 = 80 µM) [1]. In a separate study, a series of pyrazole derivatives, including one with a 2-(dimethylamino)ethyl group, was demonstrated to effectively inhibit osteoclastogenesis both in vitro and in vivo [2]. While the specific compound 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine has not been directly evaluated in these assays, its core structure places it within a well-validated class of bioactive molecules. This class-level evidence strongly suggests that this compound is a rational starting point for medicinal chemistry efforts targeting kinases or bone-resorbing diseases, whereas a non-pyrazole or simpler heterocyclic amine may lack this demonstrated biological activity.

Kinase Inhibitor Osteoclastogenesis Drug Discovery

Application Scenarios for 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-ethylamine


Kinase Inhibitor Lead Optimization

Use this compound as a key intermediate for introducing a chiral α-methylamine group onto a pyrazole core. The N1-ethyl and 3,5-dimethyl substitution pattern provides a specific steric and electronic environment for SAR studies targeting kinases like PKB/Akt. The availability of the chiral amine (racemic or enantiopure) allows for direct exploration of stereochemical effects on binding affinity [1].

Anti-Osteoclastogenesis Agent Development

Leverage the pyrazole-ethylamine scaffold to design and synthesize novel derivatives for inhibiting osteoclast differentiation and bone resorption. This compound serves as a privileged starting point, validated by in vivo efficacy of structurally related pyrazole derivatives in models of osteoporosis [2].

Chiral Building Block for Stereospecific Libraries

Employ the enantiopure (S)-enantiomer (CAS 1344934-08-2) of this compound to build a library of stereochemically defined compounds. This is particularly valuable for exploring chiral space in drug discovery, where the stereochemistry of the amine can critically impact target engagement and off-target activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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